4-[(Benzylamino)methyl]benzonitrile
Description
4-[(Benzylamino)methyl]benzonitrile is a benzonitrile derivative featuring a benzylamino-methyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₃N₂, with a molecular weight of 227.28 g/mol. The compound’s structure combines a polar nitrile group with a lipophilic benzyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Synthesis: The compound can be synthesized via alkylation of 4-(aminomethyl)benzonitrile with benzyl halides or reductive amination routes. For example, derivatives such as 4-(1-(benzylamino)-2-phenylethyl)benzonitrile were prepared by reacting propargylamines with benzonitrile precursors under photoredox catalysis, yielding regioisomeric mixtures (37–45% yield) .
Properties
CAS No. |
37812-47-8 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]benzonitrile |
InChI |
InChI=1S/C15H14N2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2 |
InChI Key |
PCONUTPLPUHFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Polarity : The nitrile group enhances solubility in polar solvents (e.g., acetonitrile, DMF), while the benzyl group contributes to lipid membrane permeability.
- Reactivity : The secondary amine and nitrile functional groups allow participation in condensation, cyclization, and bioorthogonal reactions .
Comparison with Similar Compounds
The structural and functional analogs of 4-[(Benzylamino)methyl]benzonitrile are compared below based on substituent effects, physicochemical properties, and applications.
Structural Analogs with Varying Amino Substituents
4-(Benzylamino)benzonitrile
- Molecular Formula : C₁₄H₁₂N₂
- Used as a precursor in metal-catalyzed amination reactions .
4-((Methylamino)methyl)benzonitrile
4-(Ethylaminomethyl)benzonitrile
- Molecular Formula : C₉H₁₀N₂
- Structure: Ethylamino-methyl group at the 4-position.
- Properties : Intermediate lipophilicity between methyl and benzyl analogs. Used in agrochemical synthesis and specialty materials .
Analogs with Modified Amino Groups
4-(Dimethylamino)benzonitrile
- Molecular Formula : C₉H₁₀N₂
- Structure: Dimethylamino group at the 4-position.
- Properties: Gas-Phase Ionization Energy: 7.60–7.99 eV . Proton Affinity: 889.1 kJ/mol, indicating strong electron-donating effects from the dimethylamino group . Applications: Used in fluorescence studies and as a ligand in coordination chemistry.
4-(Hexylamino)benzonitrile
- Molecular Formula : C₁₃H₁₈N₂
- Structure: Hexylamino group at the 4-position.
- Properties: Higher lipophilicity (logP ~3.5) compared to the target compound, making it suitable for lipid-based formulations. Limited toxicity data available .
Analogs with Heterocyclic or Complex Substituents
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile
- Molecular Formula : C₁₁H₉N₃O
- Structure: Hydroxypyrimidinylamino group at the 4-position.
- Properties: Enhanced hydrogen-bonding capacity due to the pyrimidinone ring. Explored in kinase inhibitor drug discovery .
4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile
- Molecular Formula : C₁₆H₁₅ClN₄O
- Structure: Chloro-diazenyl-hydroxyethylamino substituents.
- Properties : Azo linkage enables photoresponsive behavior; used in dye synthesis and sensors .
Comparative Data Table
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